2,3-Bis(4-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-fluorophenyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the aromatic rings enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)pyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine
Comparison: 2,3-Bis(4-fluorophenyl)pyridine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms in the aromatic rings enhances its stability and reactivity compared to similar compounds with fewer or different substitutions .
Properties
Molecular Formula |
C17H11F2N |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,3-bis(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-14-7-3-12(4-8-14)16-2-1-11-20-17(16)13-5-9-15(19)10-6-13/h1-11H |
InChI Key |
VZEAYYKTBNOASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.